

# CAS number 864361-78-4 properties and literature

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## Compound of Interest

Compound Name:	4-Amino-2-chloro-3-methylbenzonitrile hydrochloride
Cat. No.:	B1524241

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An In-Depth Technical Guide to Dabrafenib (GSK2118436), a Selective B-Raf Inhibitor

Senior Application Scientist Note: The CAS number provided in the topic (864361-78-4) corresponds to **4-Amino-2-chloro-3-methylbenzonitrile hydrochloride**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#), a potential synthetic intermediate. However, the broader context of a technical guide for researchers in drug development strongly suggests that the intended subject is the potent and selective B-Raf inhibitor, Dabrafenib (also known as GSK2118436), which is a key therapeutic agent. This guide will therefore focus on Dabrafenib.

## Introduction

Dabrafenib (GSK2118436) is a highly potent and selective, orally bioavailable inhibitor of the B-Raf protein, a critical component of the MAPK/ERK signaling pathway.[\[7\]](#) Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway, driving cell proliferation and survival in a significant portion of human cancers, most notably melanoma.[\[8\]](#) Dabrafenib is designed to selectively target these mutated B-Raf kinases, offering a tailored therapeutic approach.[\[7\]](#)[\[9\]](#) This guide provides a comprehensive overview of Dabrafenib's properties, mechanism of action, and practical considerations for its use in a research setting.

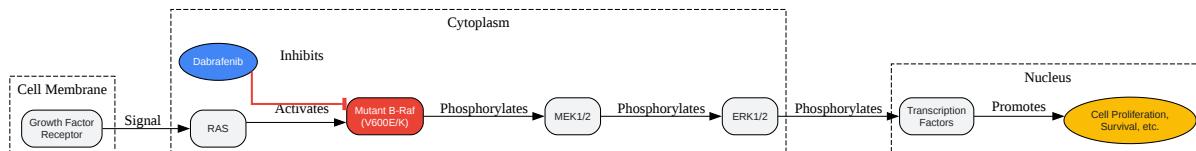
## Physicochemical and Handling Properties

Precise knowledge of a compound's properties is fundamental to reliable and reproducible experimental design. Dabrafenib is supplied as a lyophilized powder and requires specific handling for optimal performance.[\[9\]](#)[\[10\]](#)

Property	Value	Source
CAS Number	1195765-45-7 (free base)	<a href="#">[7]</a> <a href="#">[11]</a>
Molecular Formula	C23H20F3N5O2S2	<a href="#">[10]</a> <a href="#">[11]</a>
Molecular Weight	519.6 g/mol	<a href="#">[10]</a>
Purity	>98%	<a href="#">[10]</a>
Solubility	Soluble in DMSO (30 mg/ml), Ethanol (1 mg/ml with slight warming)	<a href="#">[10]</a> <a href="#">[11]</a>
Storage (Lyophilized)	-20°C, desiccated, stable for 24 months	<a href="#">[9]</a> <a href="#">[10]</a>
Storage (In Solution)	-20°C, use within 3 months. Aliquot to avoid freeze-thaw cycles.	<a href="#">[9]</a> <a href="#">[10]</a>

## Mechanism of Action: Selective Inhibition of the MAPK Pathway

Dabrafenib exerts its therapeutic effect by selectively binding to and inhibiting the activity of mutated B-Raf kinases, particularly B-RafV600E and B-RafV600K.[\[9\]](#) This inhibition is ATP-competitive and highly potent, with IC<sub>50</sub> values in the low nanomolar range.[\[9\]](#)[\[11\]](#) By blocking the aberrant B-Raf activity, Dabrafenib prevents the downstream phosphorylation and activation of MEK and ERK, two key kinases in the MAPK signaling cascade.[\[11\]](#) The ultimate consequence is the inhibition of cell proliferation and induction of apoptosis in tumor cells harboring these specific B-Raf mutations.[\[9\]](#)[\[11\]](#) The selectivity of Dabrafenib for mutant B-Raf over wild-type B-Raf and C-Raf contributes to its therapeutic window.[\[9\]](#)



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Caption: Inhibition of the MAPK signaling pathway by Dabrafenib.

## Experimental Protocols

### Preparation of Dabrafenib Stock Solution

To ensure accurate and consistent experimental results, proper preparation of Dabrafenib stock solutions is critical. The choice of solvent and storage conditions directly impacts the compound's stability and potency.

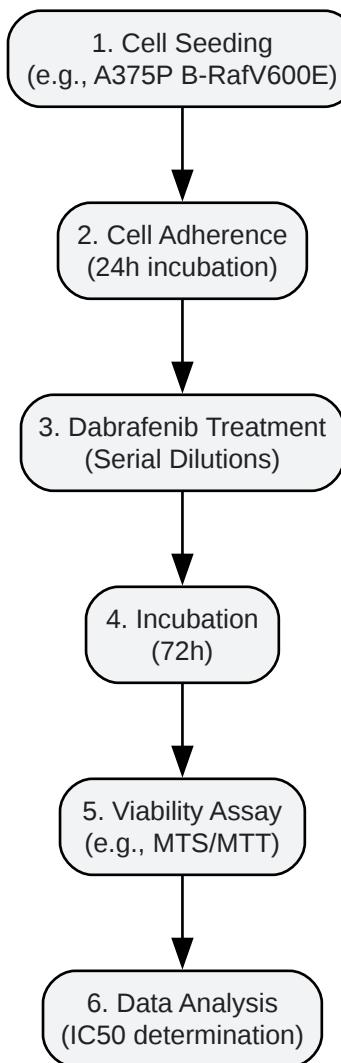
Methodology:

- **Reconstitution:** For a 10 mM stock solution, reconstitute 5 mg of lyophilized Dabrafenib powder in 962  $\mu$ l of dimethyl sulfoxide (DMSO).[\[9\]](#)[\[10\]](#)
- **Solubilization:** Gently vortex or sonicate the solution to ensure complete dissolution.
- **Aliquoting:** To prevent loss of potency due to repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[\[9\]](#)[\[10\]](#)
- **Storage:** Store the aliquots at -20°C. Once in solution, Dabrafenib is stable for up to 3 months.[\[9\]](#)[\[10\]](#)

### In Vitro Cell Proliferation Assay

This protocol outlines a standard method to assess the anti-proliferative activity of Dabrafenib on cancer cell lines, particularly those with known BRAF mutation status.

Workflow:



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Caption: Workflow for an in vitro cell proliferation assay.

Methodology:

- Cell Culture: Culture human melanoma cell lines, such as A375P (B-RafV600E), in appropriate media and conditions.[11]

- Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Preparation: Prepare a serial dilution of Dabrafenib in culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).
- Treatment: Replace the culture medium in the wells with the medium containing the various concentrations of Dabrafenib. Include vehicle control (DMSO) wells.
- Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
- Viability Assessment: Add a viability reagent (e.g., MTS or MTT) to each well and incubate according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve. Calculate the half-maximal inhibitory concentration (IC<sub>50</sub>) value. Dabrafenib has shown IC<sub>50</sub> values in the low nanomolar range for B-RafV600E mutant cell lines.[8]

## In Vivo Antitumor Activity

Dabrafenib has demonstrated significant antitumor activity in preclinical xenograft models. In mice bearing B-RafV600E human melanoma tumors (e.g., A375P), oral administration of Dabrafenib led to dose-proportional reductions in tumor growth.[8] Notably, at higher doses, complete tumor regression was observed in a significant percentage of the treated animals, underscoring its potent *in vivo* efficacy.[8]

## Conclusion

Dabrafenib is a cornerstone of targeted therapy for B-Raf mutant cancers. Its high potency and selectivity, coupled with oral bioavailability, make it an invaluable tool for both basic research into MAPK signaling and clinical applications. A thorough understanding of its properties and

mechanism of action, as detailed in this guide, is essential for its effective and appropriate use in the laboratory and beyond.

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